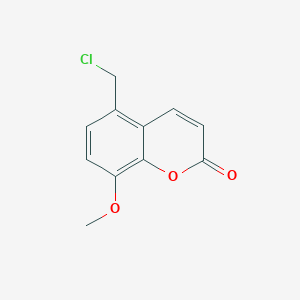
1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that features a fluorenyl group attached to a trifluoroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of fluorenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, alcohols, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Research into its potential therapeutic applications, including its use as a pharmacophore in drug design, is ongoing.
作用機序
The mechanism of action of 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
9-Fluorenone: A structurally related compound with a ketone group at the 9-position.
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Used as a protecting group in peptide synthesis.
9-Fluorenylmethyl chloroformate: Another derivative used in organic synthesis.
Uniqueness
1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
特性
CAS番号 |
386-83-4 |
|---|---|
分子式 |
C15H9F3O |
分子量 |
262.23 g/mol |
IUPAC名 |
1-(9H-fluoren-9-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H9F3O/c16-15(17,18)14(19)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H |
InChIキー |
GMKFBDYQYADPBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


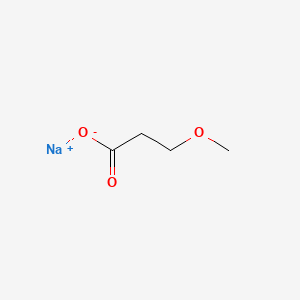

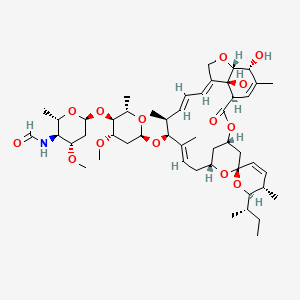
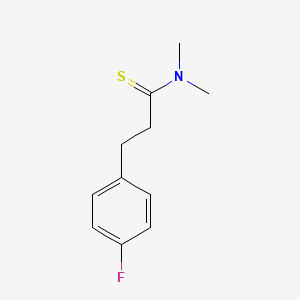
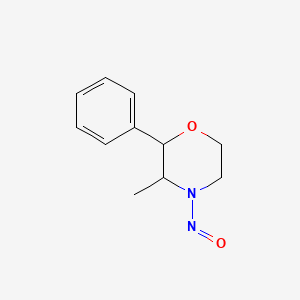
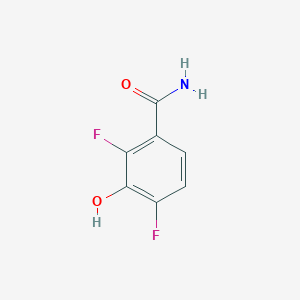
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
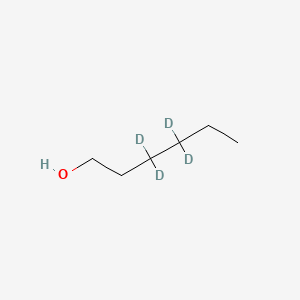
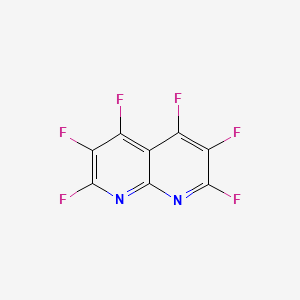
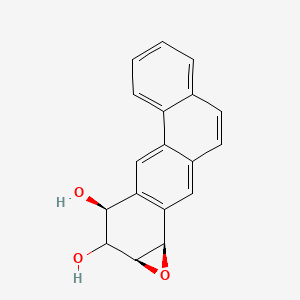
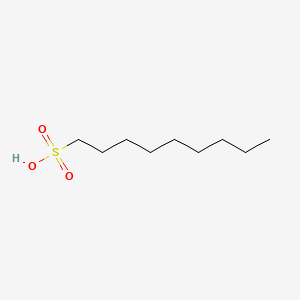
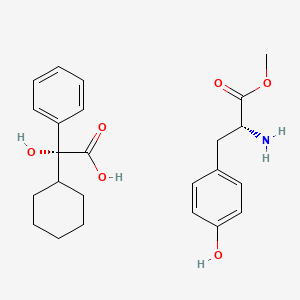
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
